molecular formula C17H17NO3 B11175173 2-[(2,3-Dimethylphenyl)carbamoyl]phenyl acetate

2-[(2,3-Dimethylphenyl)carbamoyl]phenyl acetate

Cat. No.: B11175173
M. Wt: 283.32 g/mol
InChI Key: OHDYYFCATMKAHG-UHFFFAOYSA-N
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Description

2-[(2,3-Dimethylphenyl)carbamoyl]phenyl acetate is an organic compound with a complex structure, characterized by the presence of both carbamoyl and acetate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,3-Dimethylphenyl)carbamoyl]phenyl acetate typically involves the reaction of 2,3-dimethylaniline with phenyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which is then acetylated using acetic anhydride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(2,3-Dimethylphenyl)carbamoyl]phenyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbamoyl group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the acetate group, leading to the formation of different esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alcohols or amines can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

2-[(2,3-Dimethylphenyl)carbamoyl]phenyl acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It can be used in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of 2-[(2,3-Dimethylphenyl)carbamoyl]phenyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamoyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The acetate group may also play a role in the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2,3-Dimethylphenyl)carbamoyl]benzoic acid
  • 2-[(2,3-Dimethylphenyl)carbamoyl]phenyl methyl ester

Uniqueness

2-[(2,3-Dimethylphenyl)carbamoyl]phenyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C17H17NO3

Molecular Weight

283.32 g/mol

IUPAC Name

[2-[(2,3-dimethylphenyl)carbamoyl]phenyl] acetate

InChI

InChI=1S/C17H17NO3/c1-11-7-6-9-15(12(11)2)18-17(20)14-8-4-5-10-16(14)21-13(3)19/h4-10H,1-3H3,(H,18,20)

InChI Key

OHDYYFCATMKAHG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=CC=CC=C2OC(=O)C)C

Origin of Product

United States

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